6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane
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Overview
Description
6-(Chloromethyl)-2,5,8-trioxaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings
Preparation Methods
The synthesis of 6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of chloromethyl methyl ether as a reagent, which reacts with a suitable diol to form the spirocyclic structure. The reaction conditions often include the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spiro compound .
Chemical Reactions Analysis
6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Scientific Research Applications
6-(Chloromethyl)-2,5,8-trioxaspiro[3
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Its reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
6-(Chloromethyl)-2,5,8-trioxaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:
2-Oxa-6-azaspiro[3.4]octane:
6-Azaspiro[3.4]octane: Similar to the previous compound but without the oxygen atom, it exhibits different reactivity and biological activity.
Spirocyclic Oxindoles: These compounds have been extensively studied for their medicinal properties, particularly as inhibitors of specific enzymes.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9ClO3 |
---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
7-(chloromethyl)-2,5,8-trioxaspiro[3.4]octane |
InChI |
InChI=1S/C6H9ClO3/c7-1-5-2-9-6(10-5)3-8-4-6/h5H,1-4H2 |
InChI Key |
KODTWPSGYLXHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2(O1)COC2)CCl |
Origin of Product |
United States |
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